molecular formula C24H25N B8792680 1-Tritylpiperidine

1-Tritylpiperidine

Cat. No. B8792680
M. Wt: 327.5 g/mol
InChI Key: ZDTBBCYZMFEIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tritylpiperidine is a useful research compound. Its molecular formula is C24H25N and its molecular weight is 327.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C24H25N

Molecular Weight

327.5 g/mol

IUPAC Name

1-tritylpiperidine

InChI

InChI=1S/C24H25N/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25/h1-3,5-10,13-18H,4,11-12,19-20H2

InChI Key

ZDTBBCYZMFEIHU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (E)-3-({1-[3-ethoxycarbonyl]propyl]-1H-tetrazol-5-yl}methylidene)-1-(triphenylmethyl)piperidin-4-ol (715.6 mg) in N,N-dimethylformamide (10 ml) were added thioacetic acid (950 μl) and N,N-dimethylformamide dineopentyl acetal (3.7 ml). The resulting mixture was stirred at room temperature for one hour. Then, thioacetic acid (950 μl) and N,N-dimethylformamide dineopentyl acetal (3.7 ml) were added further, and the reaction mixture was stirred at room temperature for 30 minutes. The reaction mixture was partitioned between ethyl acetate and water. The organic layer partitioned was washed with water and saturated aqueous sodium chloride successively, and dried over anhydrous sodium sulfate. The solvent was removed in vacuo, and the residue was purified by chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9 to 3:7) as the eluent to afford crude (E)-4-(acetylsulfanyl)-3-({1-[3-ethoxycarbonyl]propyl]-1H-tetrazol-5-yl}methylidene)-1-(triphenylmethyl)piperidine (419 mg) as a yellow oil.
Quantity
715.6 mg
Type
reactant
Reaction Step One
Quantity
950 μL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
950 μL
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Piperidine (1.50 g, 17.6 mmol) (Wako Pure Chemical Industries, Ltd.), triphenylchloromethane (5.40 g, 19.4 mmol) (Wako Pure Chemical Industries, Ltd.), and potassium carbonate (2.68 g, 19.4 mmol) (Wako Pure Chemical Industries, Ltd.) were added to acetonitrile (30 mL) (Wako Pure Chemical Industries, Ltd.), and the mixture was refluxed for 5 hours. A saturated aqueous solution of sodium hydrogen carbonate (Wako Pure Chemical Industries, Ltd.) was added to the reaction solution, and mixture was extracted with ethyl acetate (Wako Pure Chemical Industries, Ltd.). The organic layer was dried with anhydrous sodium sulfate (Wako Pure Chemical Industries, Ltd.), and the solvent was distilled off under reduced pressure. The residue was recrystallized from a mixed solvent of chloroform (Wako Pure Chemical Industries, Ltd.) and n-hexane (Wako Pure Chemical Industries, Ltd.), to thereby obtain the title compound (1.80 g, 31% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

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